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molecular formula C12H8N2O5 B8660168 2,4-Dinitro-6-phenylphenol CAS No. 731-92-0

2,4-Dinitro-6-phenylphenol

Cat. No. B8660168
M. Wt: 260.20 g/mol
InChI Key: HXNGWMWUICJCDR-UHFFFAOYSA-N
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Patent
US04044148

Procedure details

A mixture of 30.00 g. of 3,5-dinitro-2-biphenylol, 15 ml. of dimethylformamide, and 113 ml. of phosphorous oxychloride is heated on a steam bath for 2.25 hours. The mixture is then cooled to room temperature and poured slowly into approximately 600 g. of crushed ice. The precipitate that forms is isolated by filtration and washed with water. The solid is dissolved in chloroform and the chloroform solution is washed several times with 10% Na2CO3 and once with water. The chloroform solution is dried over MgSO4 and concentrated. The product is recrystallized from benzenehexane to give 19.07 g. of material (melting at 119°-20° ).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:5]=1O)([O-:3])=[O:2].P(Cl)(Cl)([Cl:22])=O>CN(C)C=O>[Cl:22][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:9][C:8]([N+:10]([O-:12])=[O:11])=[CH:7][C:6]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 30.00 g
ADDITION
Type
ADDITION
Details
poured slowly into approximately 600 g
CUSTOM
Type
CUSTOM
Details
The precipitate that forms is isolated by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in chloroform
WASH
Type
WASH
Details
the chloroform solution is washed several times with 10% Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from benzenehexane
CUSTOM
Type
CUSTOM
Details
to give 19.07 g

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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